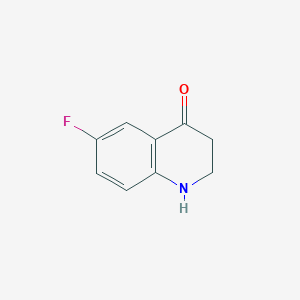

6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSMXKUXNFFCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 2,3 Dihydroquinolin 4 1h One and Its Derivatives

Established Synthetic Routes to the 2,3-Dihydroquinolin-4(1H)-one Core

The fundamental structure of 2,3-dihydroquinolin-4(1H)-one can be assembled through several reliable synthetic strategies. These methods typically involve the formation of the heterocyclic ring system from acyclic precursors.

Cyclization Reactions of Precursor Amines and Carbonyl Compounds

A common and versatile approach to the 2,3-dihydroquinolin-4(1H)-one core involves the cyclization of appropriately substituted precursor amines and carbonyl compounds. These reactions build the quinolinone ring through the formation of key carbon-nitrogen and carbon-carbon bonds.

The Michael addition, a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.netwikipedia.org In the context of 2,3-dihydroquinolin-4(1H)-one synthesis, this reaction is often part of a tandem sequence. A domino Michael-SNAr (Nucleophilic Aromatic Substitution) approach has been described for the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones. nih.gov This strategy involves the reaction of a compound like tert-butyl 2-fluoro-5-nitrobenzoylacetate with pre-formed imines, leading to the target quinolinone in a single operation. nih.gov

A straightforward and efficient method for the synthesis of 2,3-dihydroquinolin-4(1H)-ones involves the reaction of o-aminoacetophenones with aromatic aldehydes. organic-chemistry.org A mild and effective one-pot procedure utilizing silver(I) triflate as a catalyst has been developed for this transformation. organic-chemistry.org This method offers several advantages, including the use of readily available starting materials, high catalyst efficiency, simple operational procedures, and tolerance to a wide array of functional groups on the aldehyde. organic-chemistry.org The reaction proceeds through the initial condensation of the o-aminoacetophenone with the aldehyde, followed by cyclization to yield the 2-aryl-2,3-dihydroquinolin-4(1H)-one product. organic-chemistry.org

| Catalyst | Starting Materials | Product | Advantages |

| Silver(I) triflate | o-Aminoacetophenones, Aromatic aldehydes | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | Mild conditions, readily available starting materials, high catalyst efficiency, simple operation, wide functional group tolerance. organic-chemistry.org |

The intramolecular cyclization of o-aminochalcones presents another important route to 2-aryl-2,3-dihydroquinolin-4(1H)-ones. organic-chemistry.org This method involves the formation of the quinolinone ring from a chalcone (B49325) precursor that already contains the necessary aromatic amine and α,β-unsaturated ketone functionalities. The use of zirconyl nitrate as a water-tolerant Lewis-acid catalyst facilitates this cyclization under mild reaction conditions, leading to improved yields of the desired products. organic-chemistry.org

One-Pot Multistep Transformations for Fluorinated Derivatives

To enhance synthetic efficiency and reduce waste, one-pot multistep transformations have been developed for the stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives. nih.govacs.org An organocatalytic one-pot process involving a Knoevenagel condensation/aza-Michael addition/electrophilic fluorination sequence has been successfully implemented. nih.govacs.org This method utilizes simple starting materials under mild conditions to construct the fluorinated quinolinone derivatives in good to high yields and with high diastereoselectivities. nih.govacs.org The reaction of a Ts-protected β-(2′-anilino)-β-ketoester with various aldehydes in the presence of an organocatalyst and a fluorine source leads to the desired fluorinated products with excellent control over the stereochemistry. acs.org

| Reaction Sequence | Starting Materials | Key Features | Product | Yields | Diastereoselectivity (dr) |

| Knoevenagel condensation/aza-Michael addition/electrophilic fluorination | β-(2′-anilino)-β-ketoesters, Aldehydes | Organocatalytic, One-pot, Mild conditions | Fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives | Up to 98% nih.govacs.org | Up to 99/1 nih.govacs.org |

Environmentally Benign and Green Chemistry Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes to quinolinone derivatives. These approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy.

One such method involves the use of lemon juice, a natural and biodegradable catalyst, in conjunction with concentrated solar radiation as a renewable energy source for the synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones, a related class of compounds. rsc.orgnih.gov This eco-friendly method offers an efficient and sustainable alternative to conventional synthetic protocols that often rely on toxic reagents and energy-intensive processes. rsc.orgnih.gov Another green approach utilizes lactic acid as a novel organoacid promoter for the tandem synthesis of 2,3-dihydroquinazolin-4(1H)-ones under solvent-free conditions. sid.ir This method is characterized by its mild reaction conditions, simple workup, and the use of a non-toxic, inexpensive, and water-soluble organoacid. sid.ir

For the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, a convenient and environmentally friendly method for the cyclization of 2-aminochalcones has been reported. organic-chemistry.org This procedure is carried out on the surface of silica gel impregnated with indium(III) chloride under microwave irradiation without any solvent. organic-chemistry.org

| Green Chemistry Approach | Catalyst/Promoter | Reaction Conditions | Key Advantages |

| Solar radiation and natural catalyst | Lemon juice | Concentrated solar radiation | Eco-friendly, sustainable, biodegradable catalyst, renewable energy source. rsc.orgnih.gov |

| Organoacid promotion | Lactic acid | Solvent-free | Mild conditions, simple workup, non-toxic and inexpensive promoter. sid.ir |

| Microwave-assisted synthesis | Indium(III) chloride on silica gel | Solvent-free, microwave irradiation | Environmentally friendly, efficient. organic-chemistry.org |

Fluorination Strategies for 6-Position Functionalization

The introduction of a fluorine atom at the 6-position of the quinolinone ring is a key step in the synthesis of many biologically active compounds. Direct fluorination of quinoline (B57606) derivatives can be challenging and often results in a mixture of products. For instance, electrophilic substitution on quinoline can lead to fluorination at the 5-, 6-, and 8-positions. researchgate.net

More controlled methods often involve starting with pre-functionalized precursors. A common approach is to utilize cyclization reactions of appropriately substituted anilines. For example, the synthesis of the core quinolone structure can be achieved through cyclization processes from a substituted aniline (B41778) and an unsaturated partner at elevated temperatures. acs.org

Recent advancements have focused on more selective and milder fluorination techniques. One such method involves a concerted nucleophilic aromatic substitution (SNAr) strategy, which allows for the direct C-H fluorination of quinolines without the need for pre-functionalization. nih.govacs.org This approach overcomes the high reaction barrier typically associated with C-F bond formation. nih.govacs.org Another innovative strategy is the iridium-catalyzed C-H borylation of fluoroquinolines, which provides a versatile intermediate for further functionalization. acs.org

Derivatization and Functionalization at Key Positions of the Quinolinone Scaffold

The nitrogen atom at the 1-position of the 2,3-dihydroquinolin-4(1H)-one scaffold is a common site for modification. N-alkylation is typically achieved by treating the parent quinolinone with an alkyl halide in the presence of a base. For example, 6-fluoro-2-methylquinolin-4(1H)-one can be N-alkylated with 3,5-dimethylbenzyl bromide using potassium carbonate as the base in dimethylformamide (DMF). acs.org

Domino reactions, such as a Michael-SNAr approach, have also been employed for the concise synthesis of N-alkyl-2,3-dihydro-4(1H)-quinolinones. nih.gov This method involves the reaction of a 1-aryl-2-propen-1-one derivative with a primary amine, leading to Michael addition followed by intramolecular SNAr cyclization. nih.gov

Table 1: Examples of N-Alkylation and N-Substitution Reactions

| Starting Material | Reagent | Product | Reference |

| 6-fluoro-2-methylquinolin-4(1H)-one | 3,5-dimethylbenzyl bromide, K2CO3 | 1-(3,5-dimethylbenzyl)-6-fluoro-2-methylquinolin-4(1H)-one | acs.org |

| 1-aryl-2-propen-1-one derivative | Primary amine | N-alkyl-2,3-dihydro-4(1H)-quinolinone | nih.gov |

Functionalization at the 2- and 3-positions of the quinolinone core introduces significant structural diversity. A one-pot multistep transformation involving a Knoevenagel condensation/aza-Michael addition/electrophilic fluorination sequence has been developed to construct fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives with substituents at these positions. nih.gov This method allows for the stereoselective synthesis of these compounds in good to high yields. nih.gov

Another approach involves the catalytic metathesis of o-alkynylanilines and aldehydes, which affords 2,3-disubstituted dihydroquinolinones with high trans-selectivity. acs.org Additionally, iridium-catalyzed borylation can be used to introduce a boronic ester at various positions on the quinoline ring, which can then be further transformed into other functional groups. acs.org

Table 2: Methods for Substitution at the 2- and 3-Positions

| Method | Starting Materials | Key Features | Reference |

| One-pot multistep transformation | Simple starting materials | Stereoselective, good to high yields | nih.gov |

| Catalytic metathesis | o-alkynylanilines, aldehydes | High trans-selectivity | acs.org |

| Iridium-catalyzed borylation | Fluoroquinolines | Versatile intermediate for further functionalization | acs.org |

Modifications at the 7- and 8-positions of the quinolinone scaffold are crucial for tuning the biological activity of many fluoroquinolone antibiotics. These positions can be functionalized through various synthetic routes. For instance, in the synthesis of certain fluoroquinolone derivatives, a piperazinyl group is introduced at the 7-position. researchgate.net

The synthesis of compounds with specific substituents at these positions often starts from a pre-functionalized aniline. For example, the synthesis of ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate highlights the introduction of chloro and nitro groups at the 7- and 8-positions, respectively. nih.gov

Stereoselective Synthesis of Fluorinated 2,3-Dihydroquinolin-4(1H)-one Derivatives

The stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives is of significant interest due to the often-differing biological activities of enantiomers. An organocatalytic one-pot multistep transformation has been developed for this purpose, utilizing Knoevenagel condensation, aza-Michael addition, and electrophilic fluorination to produce fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives with high diastereoselectivities. nih.gov

Another powerful technique is the Ru(II)-catalyzed asymmetric transfer hydrogenation/dynamic kinetic resolution of N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones. This method yields the corresponding cis-fluoro alcohols with high diastereomeric ratios and enantiomeric excesses. researchgate.net

Catalytic Approaches in 6-Fluoro-2,3-dihydroquinolin-4(1H)-one Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Metal-catalyzed reactions are widely employed. For example, an SbF5−MeOH catalytic system promotes the alkyne−carbonyl metathesis of o-alkynylaniline derivatives and aldehydes to give 2,3-disubstituted dihydroquinolinones. acs.org

Iridium-catalyzed C-H borylation of fluoroquinolines is another significant catalytic method that provides a versatile handle for further modifications. acs.org Furthermore, organocatalysis has been successfully applied in the stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives. nih.gov These catalytic approaches often offer advantages such as milder reaction conditions, higher yields, and improved selectivity compared to traditional stoichiometric methods.

Table 3: Catalytic Approaches in Quinolinone Synthesis

| Catalyst Type | Reaction | Key Advantage | Reference |

| SbF5−MeOH system | Alkyne−carbonyl metathesis | High trans-selectivity | acs.org |

| Iridium catalyst | C-H borylation | Versatile functionalization | acs.org |

| Organocatalyst | One-pot multistep transformation | High stereoselectivity | nih.gov |

| Ru(II) catalyst | Asymmetric transfer hydrogenation | High enantioselectivity | researchgate.net |

Structural Elucidation and Conformational Analysis of 6 Fluoro 2,3 Dihydroquinolin 4 1h One Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized 6-Fluoro-2,3-dihydroquinolin-4(1H)-one derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including derivatives of this compound. Through ¹H, ¹³C, and ¹⁹F NMR experiments, a complete and unequivocal assignment of the molecular structure can be achieved. scielo.br

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For a typical 2,3-dihydroquinolin-4(1H)-one scaffold, the aliphatic protons of the heterocyclic ring (at C2 and C3) appear as multiplets in the upfield region, while the aromatic protons are observed in the downfield region. rsc.org The NH proton of the dihydroquinolinone ring typically presents as a broad singlet. rsc.org The specific chemical shifts and coupling constants (J-values) help determine the relative positions of substituents. For instance, the coupling patterns of aromatic protons can confirm the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon (C4) of the quinolinone ring is characteristically found at a low field (downfield) position, typically around 193 ppm. rsc.org The fluorine substitution at the C6 position significantly influences the chemical shifts of the aromatic carbons due to its strong electron-withdrawing nature. Carbon-fluorine couplings (¹J C-F, ²J C-F, etc.) are a key feature in the ¹³C NMR spectra of fluorinated compounds, providing definitive evidence for the position of the fluorine atom. amazonaws.commdpi.com The direct one-bond coupling (¹J C-F) is typically large, in the range of 245-257 Hz. mdpi.com

¹⁹F NMR Spectroscopy: For fluorinated derivatives, ¹⁹F NMR is a highly sensitive technique used to confirm the presence and chemical environment of fluorine atoms within the molecule. mdpi.com The chemical shift of the fluorine atom provides insight into its electronic environment.

Interactive Data Table: Representative NMR Data for Dihydroquinolin-4(1H)-one Derivatives

Note: Data is compiled from related structures to provide representative chemical shift ranges. Exact values for this compound may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |

| C2-H₂ | 2.7 - 2.9 (m) | 46 - 47 | C3, C4, C8a |

| C3-H₂ | 2.8 - 3.0 (m) | 38 - 40 | C2, C4, C4a |

| C4 | - | ~193 | - |

| C4a | - | ~118 | H5, H3 |

| C5-H | 7.7 - 7.9 (d) | ~127 | C4, C7, C8a |

| C6-F | - | ~155-165 (d, ¹J C-F ≈ 250 Hz) | - |

| C7-H | 6.7 - 6.9 (m) | ~115 (d, ²J C-F) | C5, C8a |

| C8-H | 6.6 - 6.8 (d) | ~118 | C4a, C6 |

| C8a | - | ~151 | H8, H2, H5 |

| N1-H | 4.4 - 4.6 (s, br) | - | C2, C8, C8a |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. In the analysis of this compound derivatives, MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular mass. researchgate.net

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the precise elemental composition of the molecule. rsc.org This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions. The experimentally determined mass from HRMS is compared to the calculated mass for the proposed formula, with a close match providing strong evidence for the structure. rsc.orgamazonaws.com Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, revealing characteristic losses of small molecules or radicals that help to piece together the molecular structure. nist.gov

X-ray Crystallography for Solid-State Structure Determination

The data from X-ray crystallography extends beyond the structure of a single molecule to reveal how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound derivatives, key interactions include:

Hydrogen Bonding: The N-H group of the dihydroquinolinone ring is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These groups frequently participate in intermolecular N-H···O hydrogen bonds, often forming chains or dimeric structures that are fundamental to the crystal's architecture. researchgate.netmdpi.com

π-π Stacking: The aromatic portion of the quinolinone system can interact with neighboring aromatic rings through π-π stacking interactions.

Techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed map of the interactions that dictate the supramolecular assembly. nih.gov

The introduction of a halogen, such as fluorine, onto the quinolinone scaffold has a significant impact on the molecule's electronic properties, intermolecular interactions, and conformation. ucl.ac.uk The high electronegativity of the fluorine atom alters the electron distribution within the aromatic ring.

This electronic perturbation can influence the nature and strength of intermolecular interactions. For instance, the fluorine atom can act as a weak hydrogen bond acceptor in C-H···F interactions. mdpi.com Furthermore, the presence of fluorine can modulate the π-system, affecting stacking interactions. Studies on fluorinated aromatic systems have shown that halogenation can turn conformationally non-planar molecules into viable materials for electronic devices, highlighting the profound effect of halogen substitution. ucl.ac.uk Hyperconjugative interactions involving the carbon-halogen bond can also lead to subtle but significant changes in bond lengths and geometries, thereby influencing the preferred conformation of the molecule. nih.gov

Conformational Flexibility and Reactivity Considerations

The 2,3-dihydroquinolin-4(1H)-one ring system is not planar and possesses conformational flexibility. The heterocyclic portion can adopt various conformations, such as a "sofa" or "twist-boat," and the specific conformation can be influenced by the nature and position of substituents. This conformational flexibility can, in turn, affect the molecule's reactivity.

The fluorine atom at the C6 position primarily influences the reactivity of the aromatic ring. As a moderately deactivating but ortho-, para-directing group, it affects the susceptibility of the aromatic ring to electrophilic substitution. More significantly, the electron-withdrawing nature of fluorine can activate the ring towards nucleophilic aromatic substitution (S N Ar), particularly if there are other strongly electron-withdrawing groups present. nih.gov The reactivity of the fluoro-substituent itself as a leaving group in S N Ar reactions is a key consideration in the further functionalization of these molecules. nih.gov

Biological Activities and Mechanistic Investigations of 6 Fluoro 2,3 Dihydroquinolin 4 1h One Analogues

Anticancer and Antitumor Potential

Analogues of 6-fluoro-2,3-dihydroquinolin-4(1H)-one have emerged as a promising class of compounds in oncology research. Their ability to combat cancer stems from a variety of mechanisms, including direct cytotoxicity to cancer cells and interference with crucial molecular pathways that drive tumor growth and survival.

Cytotoxic Effects on Cancer Cell Lines

A significant body of research has demonstrated the potent cytotoxic effects of this compound analogues across a wide range of human cancer cell lines. These compounds have shown the ability to inhibit the growth and proliferation of various cancer types, highlighting their potential as broad-spectrum anticancer agents.

For instance, novel fluoroquinolone analogues have exhibited significant potency in the National Cancer Institute's (NCI) 60-cell line screen. news-medical.net Certain derivatives have demonstrated broad-spectrum cytotoxicity, with some compounds showing remarkable reductions in cell proliferation across most tested cell lines. news-medical.net In some cases, these derivatives achieved IC50 values significantly lower than the established anticancer drug Etoposide, indicating a greater cytotoxic potency. news-medical.net

Specific examples of cytotoxic activity include:

Breast Cancer: Analogues have shown potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-468. nih.govnih.gov Some derivatives were found to be more potent than the standard drug chloroquine (B1663885). nih.gov

Lung Cancer: Significant growth inhibition has been observed in non-small cell lung cancer cell lines like SW 1573. nih.gov Studies have also shown that fluoroquinolones can induce cellular growth inhibition in a concentration and time-dependent manner in human non-small cell lung carcinoma NCI-H460 cells. waocp.org

Leukemia: Cytotoxic effects have been documented against human promyelocytic leukemia sensitive cell lines (HL-60) and their multidrug-resistant sublines. nih.govnih.gov

Colon Cancer: Amide derivatives of ciprofloxacin (B1669076) have demonstrated cytotoxicity in primary and metastatic colon cancer cells (SW480 and SW620). nih.gov

Prostate Cancer: Antiproliferative effects have been noted against prostate cancer cell lines such as PC3 and DU145. nih.gov

Cervical and Pancreatic Cancer: Hybrid molecules of ciprofloxacin and pipemidic acid have exhibited promising in vitro antiproliferative activities against SiHA human cervical cancer cells and PANC-1 pancreatic cancer cells. ekb.eg

The following table summarizes the cytotoxic activity of selected this compound analogues against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Ofloxacin (B1677185) analogue (VIb) | MDA-MB-468, MCF-7 (Breast), HOP-92 (NSCLC), SNB-19, U-251 (CNS) | Potent growth inhibition with sub-micromolar GI50 values. | nih.gov |

| Ciprofloxacin derivatives | T-24 (Bladder), PC-3 (Prostate) | More potent than doxorubicin (B1662922) in some cases. | tandfonline.com |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7, MDA-MB468 (Breast) | Potent cytotoxic effects, particularly against MDA-MB 468 cells. | nih.gov |

| Fluoro acridone (B373769) derivatives (14, 15, 16) | SW 1573 (Lung), HL-60 (Leukemia) | High cytotoxicity against sensitive and resistant cancer cell lines. | nih.gov |

| Enoxacin, Norfloxacin (B1679917), Ciprofloxacin, Levofloxacin | NCI-H460 (Non-small cell lung) | Cellular growth inhibition in a concentration and time-dependent manner. | waocp.org |

Molecular Targets and Pathways in Oncogenesis

The anticancer activity of this compound analogues is attributed to their ability to interact with and modulate key molecular targets and signaling pathways involved in the development and progression of cancer.

A primary mechanism of action for many fluoroquinolone analogues is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair. nih.gov While their antibacterial effects are mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, their anticancer potential is linked to the inhibition of human topoisomerase II. nih.govnih.gov This inhibition leads to double-stranded DNA breaks, ultimately triggering cell death. tandfonline.com

Beyond topoisomerases, these analogues have been found to inhibit other key enzymes involved in cancer progression:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. researchgate.net Some quinoline-based compounds have been identified as potent inhibitors of the VEGFR-2 enzyme, thereby potentially blocking tumor angiogenesis. mdpi.comrsc.org For example, clioquinol, a topical antibiotic, has been shown to directly bind to the ATP-binding site of VEGFR2, promoting its degradation and suppressing angiogenesis. nih.gov

Insulin-like Growth Factor 1 Receptor (IGF-1R): The IGF-1R signaling pathway is crucial for cell growth, survival, and proliferation. medchemexpress.comamegroups.org Overexpression of IGF-1R is associated with a wide range of human cancers. medchemexpress.com Small molecule inhibitors derived from a 2-phenylquinolinyl moiety have been discovered to be potent and selective inhibitors of IGF-1R. nih.gov These inhibitors can have unique time-dependent binding kinetics and slow off-rates, leading to sustained inhibition of the receptor. nih.gov

Epidermal Growth Factor Receptor Kinase (EGFRK): While not as extensively studied for this class of compounds, the inhibition of receptor tyrosine kinases like EGFRK is a known anticancer strategy, and the quinoline (B57606) scaffold is present in some EGFRK inhibitors.

By targeting key enzymes and pathways, this compound analogues effectively inhibit cancer cell proliferation. waocp.orgnih.gov Furthermore, a crucial aspect of their anticancer activity is the induction of apoptosis, or programmed cell death.

The inhibition of topoisomerase II, leading to DNA damage, is a strong trigger for apoptosis. tandfonline.com Studies have shown that these compounds can induce the intrinsic apoptotic pathway. tandfonline.com Morphological changes associated with apoptosis, such as cell shrinkage, nuclear condensation, and cytoplasmic blebbing, have been observed in cancer cells treated with fluoroquinolones. waocp.org

Mechanistic studies have revealed that these analogues can modulate the expression of key apoptosis-related proteins. For example, a novel ciprofloxacin derivative was shown to promote apoptosis in a human myeloid leukemia cell line by down-regulating the anti-apoptotic proteins Survivin and Bcl-2, while up-regulating the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of the apoptotic cascade.

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a significant role in regulating gene expression and are often dysregulated in cancer. nih.govnih.gov The ability to modulate miRNA activity presents a novel therapeutic strategy.

Recent research has identified fluoroquinolone derivatives as small-molecule inhibitors of specific miRNAs. For example, a series of fluoroquinolone derivatives were synthesized and evaluated as inhibitors of microRNA-21 (miRNA-21), which is overexpressed in many human cancers and acts as an oncomiR. nih.gov One compound, A36, was identified as a potent and specific inhibitor of miRNA-21, demonstrating differential anti-proliferative activity between normal and miRNA-21-overexpressing cancer cells. nih.gov This suggests that targeting oncogenic miRNAs could be another mechanism through which these compounds exert their anticancer effects.

Antimicrobial Activity

The foundational biological activity of this compound analogues is their potent antimicrobial effect, which has led to their widespread use as fluoroquinolone antibiotics. nih.govnih.gov Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication, repair, and recombination. nih.govnih.gov

The introduction of a fluorine atom at the C-6 position of the quinolone ring was a critical modification that significantly enhanced the antibacterial potency and spectrum of activity. mdpi.com These compounds are effective against a broad range of Gram-positive and Gram-negative bacteria. orientjchem.orgresearchgate.netnih.gov

The following table provides a summary of the antimicrobial activity of some this compound analogues.

| Compound/Derivative | Target Microorganism(s) | Observed Effect | Reference(s) |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae | Potent in vitro antimicrobial activity. | nih.gov |

| 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives | Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus agalactiae | Good inhibitory activity against pathogenic Gram-negative and Gram-positive bacteria. | orientjchem.org |

| Norfloxacin derivatives | Xanthomonas oryzae, Xanthomonas axonopodis, Erwinia aroideae | Retained antibacterial activities of norfloxacin, with some compounds showing better activity against certain plant pathogenic bacteria. | nih.gov |

| 6-fluoro-2-methyl-1-prenyl-1,4-dihydro-7-(3,5-dimethylpiperazinyl)-4-oxo-3-quinolinecarboxylic acid | Gram-positive bacteria | Potent antibacterial activity. | researchgate.net |

| 6-Fluoro-4-alkyl(aryl)thioquinazoline derivatives | Fusarium oxysporum | Good antifungal activities. | researchgate.net |

Modifications at various positions of the quinolone ring, particularly at the C-7 position, can significantly influence the potency and spectrum of antimicrobial activity. orientjchem.org While their primary use is as antibacterial agents, some derivatives have also shown antifungal activity. researchgate.netnih.govresearchgate.net For example, certain norfloxacin derivatives displayed good antifungal activity against Rhizoctonia solani. nih.gov

Antibacterial Spectrum and Efficacy Against Resistant Strains

The quinolone scaffold, particularly when substituted with fluorine at the C-6 position, is renowned for its antibacterial properties. Analogues of this compound have demonstrated a broad spectrum of activity, including efficacy against drug-resistant bacterial strains.

A novel des-fluoro(6) quinolone, BMS-284756, which lacks a fluorine at the C-6 position but is structurally similar, has shown potent activity. It is often the most active quinolone against staphylococci, including methicillin-resistant strains (MRSA), streptococci, and pneumococci, including penicillin-resistant strains. nih.gov Furthermore, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids were synthesized and evaluated. Among them, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (Compound 7) was identified as the most potent, with significant in vitro activity against both Gram-positive and Gram-negative bacteria. acs.org

Research into novel 7-substituted anilino-8-nitrofluoroquinolones has also yielded compounds with strong activity against resistant Gram-positive bacteria. Specifically, certain derivatives displayed potent activity against MRSA, with MIC values as low as 1.2 μg/mL. figshare.com The increased activity against MRSA was plausibly linked to the lipophilicity of the compounds. figshare.com Hybrids of fluoroquinolones have also been developed, with one ciprofloxacin-based hybrid showing significantly greater potency against multidrug-resistant Escherichia coli (MIC50 of 0.11 μg/mL) compared to the parent drug. acs.org

| Compound/Analogue Class | Bacterial Strain | Activity (MIC, μg/mL) |

|---|---|---|

| BMS-284756 | Staphylococci (incl. MRSA) | Highly Active |

| BMS-284756 | Streptococci (incl. Penicillin-Resistant) | Highly Active |

| BMS-284756 | Enterococcus faecium (incl. Vancomycin-Resistant) | Active (inhibited ~60-70%) |

| Compound 7 | Staphylococcus aureus | 4.1 |

| Compound 7 | Escherichia coli | 1 |

| Compound 7 | Klebsiella pneumoniae | 1 |

| 8-nitrofluoroquinolone (Cmpd 16) | Methicillin-Resistant S. aureus (MRSA) | 1.2 |

| 8-nitrofluoroquinolone (Cmpd 12) | Methicillin-Resistant S. aureus (MRSA) | 2.3 |

| 8-nitrofluoroquinolone (Cmpd 10) | Methicillin-Resistant S. aureus (MRSA) | 4.7 |

Antifungal Properties

While primarily investigated for their antibacterial effects, certain analogues of this compound have also been evaluated for antifungal activity. The results generally indicate weak to moderate efficacy against common fungal pathogens.

In a study of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives, the compounds exhibited significant antibacterial activity but only weak antifungal properties. acs.org The most potent antibacterial compound from this series showed a minimum inhibitory concentration (MIC) of 25 μg/mL against Candida albicans and was largely inactive (>100 μg/mL) against Aspergillus niger. acs.org

However, other research focusing on norfloxacin derivatives has identified compounds with more promising antifungal effects against specific plant pathogenic fungi. Two compounds in this series demonstrated good antifungal activity against Rhizoctonia solani, achieving 83% and 94% growth inhibition, respectively, at a concentration of 200 mg/L. nih.gov

| Compound/Analogue Class | Fungal Strain | Activity |

|---|---|---|

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Candida albicans | MIC: 25 μg/mL |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Aspergillus niger | MIC: >100 μg/mL |

| Norfloxacin Derivative (Cmpd 2) | Rhizoctonia solani | 83% inhibition at 200 mg/L |

| Norfloxacin Derivative (Cmpd 20) | Rhizoctonia solani | 94% inhibition at 200 mg/L |

Antimalarial Properties

Analogues based on the 4(1H)-quinolone scaffold have emerged as a promising class of antimalarial agents, demonstrating potent activity against multiple life-cycle stages of the Plasmodium parasite.

Structure-activity relationship studies on 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone derivatives revealed that substitution at the 3-position with various phenyl moieties significantly influences antimalarial potency. nih.gov For instance, a trifluoromethylphenyl analogue exhibited excellent efficacy with EC50 values of 6.25 nM against the W2 strain and 5.98 nM against the TM90-C2B strain of Plasmodium falciparum. nih.gov These compounds have shown efficacy in reducing parasitemia by over 99% in in vivo mouse models. nih.gov The 4(1H)-quinolone chemotype has been shown to possess activity against the blood and liver stages of the parasite, as well as transmission-blocking capabilities. semanticscholar.org

Targeting Plasmodium falciparum Cytochrome bc1 Complex

The primary mechanism of action for the antimalarial activity of 4(1H)-quinolone analogues is the inhibition of the parasite's mitochondrial cytochrome bc1 complex. acs.org This complex is a crucial enzyme in the electron transport chain, responsible for maintaining the mitochondrial membrane potential. acs.org

Atovaquone (B601224) is a well-known drug that targets the Qo site of the cytochrome bc1 complex. However, the rapid emergence of resistance has driven research into new inhibitors. acs.org Many developmental 4(1H)-quinolone compounds demonstrate little cross-resistance with atovaquone-resistant parasite strains. acs.org This is because some analogues, such as the 4(1H)-pyridone class, have been found to bind to the Qi site of the complex, a different binding pocket than atovaquone. This alternative binding mode explains their ability to overcome Qo-based atovaquone resistance and provides a structural basis for designing new, selective antimalarials.

Anti-inflammatory Effects

Derivatives of the quinolone and related quinazolinone structures have been investigated for their anti-inflammatory potential. A study focused on the synthesis of 5,6-difluoro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one and its conversion to 3-amino-5,6-difluoro-2-methyl-quinazolin-4(3H)-one revealed significant anti-inflammatory activity for both compounds. In experimental assays, these compounds exhibited inhibitory activity in the range of 70.56% to 83.80% compared to the control. Another study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated that the compound reduces oxidative stress, thereby lowering the levels of pro-inflammatory cytokine and NF-κB mRNA.

Antiviral Activities (e.g., MERS-CoV, Hepatitis B Virus)

The therapeutic potential of quinoline-based structures extends to antiviral applications. Research has shown that certain derivatives are active against a range of viruses, including coronaviruses and the hepatitis B virus.

A series of novel 6H- nih.govbenzothiopyrano[4,3-b]quinoline derivatives were evaluated for their activity against the hepatitis B virus (HBV) in human liver cells. Several compounds were found to be potent anti-HBV agents, with the most promising compound, 10l, exhibiting an IC50 value of 14.7 μM.

Furthermore, hydroxyquinolinyl-pyrazole derivatives have been assessed for their inhibitory activity against several coronaviruses. One hydrazone compound, designated HQ, showed significant virucidal effects and inhibited viral replication against MERS-CoV, SARS-CoV-2, and HCoV-229E. The compound demonstrated multiple modes of action, including inhibition of viral adsorption to host cells and direct virucidal activity.

| Compound/Analogue Class | Virus | Activity |

|---|---|---|

| 6H- nih.govbenzothiopyrano[4,3-b]quinoline (Cmpd 10l) | Hepatitis B Virus (HBV) | IC50: 14.7 μM |

| 6H- nih.govbenzothiopyrano[4,3-b]quinoline (Cmpd 10g, 10h, 10j, 10o) | Hepatitis B Virus (HBV) | IC50: <50 μM |

| Hydroxyquinolinyl-pyrazole (HQ) | MERS-CoV | Virucidal Effect: 26.33% inhibition |

| Hydroxyquinolinyl-pyrazole (HQ) | SARS-CoV-2 | Virucidal Effect: 71.33% inhibition |

| Hydroxyquinolinyl-pyrazole (HQ) | HCoV-229E | Virucidal Effect: 81.00% inhibition |

Inhibition of Nitric Oxide Synthase (NOS) Isoforms, particularly Neuronal NOS (nNOS)

Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in various neurological disorders, making selective nNOS inhibitors attractive therapeutic targets. nih.govnih.gov Research has identified that scaffolds structurally related to dihydroquinolinone, such as 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline (B108954), are effective and selective inhibitors of human nNOS. nih.govnih.gov

A structure-activity relationship study of these two series led to the identification of several potent and selective nNOS inhibitors. nih.govnih.gov In the 3,4-dihydroquinolin-2(1H)-one series, the pyrrolidine (B122466) derivative (compound 29) was the most potent nNOS inhibitor (IC50 = 160 nM) and showed 180-fold selectivity for nNOS over the endothelial isoform (eNOS). nih.gov The 1,2,3,4-tetrahydroquinoline series generally exhibited better nNOS potency and selectivity. nih.gov Compound (S)-35 from this series was one of the most potent and selective inhibitors identified. nih.govnih.gov These findings highlight the potential of the dihydroquinolinone and tetrahydroquinoline cores as foundational structures for the development of therapies targeting neurodegenerative diseases.

Modulation of Ion Channels (e.g., Voltage-Gated Potassium Channels)

While direct studies on this compound analogues are limited, research on structurally related fluoroquinolone compounds provides significant insights into their potential as modulators of ion channels, particularly voltage-gated potassium channels. The modulation of these channels is a critical area of investigation due to their role in cellular excitability and signaling.

Detailed Research Findings:

Fluoroquinolone antibacterials, which share a core quinolone structure, have been shown to interact with the human cardiac K+ channel HERG (human Ether-à-go-go-Related Gene). nih.govresearchgate.net Inhibition of this channel is a crucial factor in assessing the cardiac safety profile of many drugs. Studies have revealed that the inhibitory potency of fluoroquinolones on HERG channels is highly dependent on the specific chemical substitutions on the quinolone ring. nih.gov

For instance, a study investigating a series of seven fluoroquinolones demonstrated a wide range of potencies for HERG channel inhibition. Sparfloxacin (B39565) was identified as the most potent inhibitor with an IC50 value of 18 µM, while ofloxacin was the least potent, with an IC50 of 1420 µM. nih.gov This variability underscores the importance of the substitution pattern in determining the biological activity of these compounds. The blockade of the HERG channel by sparfloxacin was also found to be voltage-dependent. nih.gov In contrast, the KvLQT1/minK K+ channel, another important cardiac potassium channel, was not a significant target for these fluoroquinolones. nih.gov

These findings from related fluoroquinolones suggest that this compound analogues could also exhibit modulatory effects on voltage-gated potassium channels. The specific nature and potency of this modulation would likely be dictated by the substituents on the dihydroquinolinone core.

Interactive Data Table: Inhibition of HERG K+ Channel by Fluoroquinolone Analogues nih.gov

| Compound | IC50 (µM) |

| Sparfloxacin | 18 |

| Grepafloxacin | 50 |

| Moxifloxacin | 129 |

| Gatifloxacin | 130 |

| Levofloxacin | 915 |

| Ciprofloxacin | 966 |

| Ofloxacin | 1420 |

Other Investigated Biological Activities

Beyond their potential interaction with ion channels, analogues of this compound have been investigated for a range of other biological activities, primarily as antimicrobial and anticancer agents.

Detailed Research Findings:

A series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, which are structurally related to the core compound of interest, have demonstrated significant antibacterial and weak antifungal activities. nih.govresearchgate.net The in vitro antimicrobial activity of one of the most potent compounds, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, was evaluated against a panel of bacteria and fungi. The minimum inhibitory concentrations (MIC) indicated potent activity against several bacterial strains. nih.gov The in vivo antibacterial efficacy was also confirmed in a mouse protection test against E. coli. nih.gov

Furthermore, 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives have been identified as possessing potent antitumor and antidiabetic effects. researchgate.net The diverse biological activities of this class of compounds also include antipsychotic, HIV-1 RT-inhibiting, anti-inflammatory, and hypertensive effects. researchgate.net

Interactive Data Table: In Vitro Antimicrobial Activity of a 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivative nih.gov

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 4.1 |

| Staphylococcus epidermidis | 3.1 |

| Micrococcus luteus | 3.1 |

| Bacillus cereus | 2.4 |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 1 |

| Candida albicans | 25 |

| Aspergillus niger | >100 |

Structure Activity Relationship Sar Studies and Rational Design

Impact of Fluorine Substitution on Biological Activity

The introduction of a fluorine atom at the C-6 position of the quinolone ring was a pivotal discovery in the development of this class of antibacterial agents, leading to the highly potent "fluoroquinolone" generation. researchgate.netnih.gov This single substitution profoundly enhances the compound's biological activity through several mechanisms.

The C-6 fluorine atom significantly boosts the potency of the compound as an inhibitor of DNA gyrase, a crucial bacterial enzyme. tandfonline.com Studies comparing fluorinated quinolones with their non-fluorinated parent compounds revealed that the C-6 fluorine can improve gyrase-complex binding by a factor of 2 to 17-fold across various bacterial species. tandfonline.com For instance, the addition of a fluorine atom at position 6 in flumequine (B1672881) led to a marked increase in antimicrobial activity against K. pneumoniae, E. coli, and Proteus vulgaris (2, 4, and 15 times greater, respectively) compared to the non-fluorinated nalidixic acid. nih.gov It also resulted in an 8-fold increase in activity against S. aureus. nih.gov

Furthermore, the fluorine substitution expands the spectrum of activity. tandfonline.com The incorporation of fluorine at the C-6 position is particularly noted for enhancing activity against Gram-positive bacteria. nih.gov This is attributed not only to improved enzyme inhibition but also to increased cell penetration. The lipophilic nature of fluorine can enhance the molecule's ability to traverse bacterial cell membranes by 1 to 70-fold, allowing it to reach its intracellular targets more effectively. tandfonline.com The strong electron-withdrawing property of fluorine also plays a role in the electronic interactions with the target enzyme. tandfonline.comnih.gov

| Compound | Target Organism | Fold Increase in Activity (vs. Nalidixic Acid) | Source |

| Flumequine (C6-Fluoro) | K. pneumoniae | 2 | nih.gov |

| Flumequine (C6-Fluoro) | E. coli | 4 | nih.gov |

| Flumequine (C6-Fluoro) | Proteus vulgaris | 15 | nih.gov |

| Flumequine (C6-Fluoro) | S. aureus | 8 | nih.gov |

Effects of Substituents at Quinolone Ring Positions (e.g., N1, C2, C3, C6, C7, C8)

The biological activity of the quinolone core is highly dependent on the substituents at various positions around the bicyclic ring system. nih.govnih.gov Positions 2, 3, and 4 are generally considered immutable, as changes here lead to a significant loss of biological activity. oup.com However, modifications at other positions are key to modulating potency, spectrum, and pharmacokinetic properties.

N1 Position: The substituent at the N1 position is crucial for antibacterial activity. asm.org A cyclopropyl (B3062369) group is often optimal, as seen in ciprofloxacin (B1669076), improving antimicrobial activity by 4 to 32 times compared to norfloxacin (B1679917), which has an ethyl group at this position. nih.gov This enhancement broadens the spectrum, particularly against Gram-positive bacteria and anaerobes. nih.gov The N1-cyclopropyl substituent also contributes to the molecule's ability to cause cell death even in the absence of protein synthesis. nih.gov

C6 Position: As discussed, a fluorine atom at this position is a hallmark of modern, potent fluoroquinolones, enhancing DNA gyrase binding and cell penetration. tandfonline.comnih.gov While fluorine is the most common and effective substituent, other groups like an amino group have also been investigated. oup.com

C7 Position: This position directly interacts with the DNA gyrase or topoisomerase IV enzymes. oup.comacs.org The optimal substituents are typically 5- or 6-membered nitrogen heterocycles. oup.com A piperazine (B1678402) ring, as seen in norfloxacin and ciprofloxacin, generally enhances potency against Gram-negative bacteria. nih.govoup.com Conversely, an aminopyrrolidine group tends to improve activity against Gram-positive bacteria. oup.com Alkylation of these heterocyclic rings can further enhance Gram-positive activity. oup.com

C8 Position: Substituents at the C8 position can significantly influence activity. A methoxy (B1213986) group at C8, as in moxifloxacin, is associated with increased activity against anaerobic bacteria and resistant strains of S. aureus and Mycobacterium smegmatis. nih.govresearchgate.net Halogen atoms (fluorine or chlorine) at this position can also improve activity against anaerobes and Gram-positive cocci, including strains resistant to older fluoroquinolones. oup.comnanobioletters.com Adding a C8-methoxy substituent can increase the lethality of the compound against resistant mutants. researchgate.net

| Ring Position | Common Substituent | Effect on Activity | Example Compound | Source |

| N1 | Cyclopropyl | Improved activity (4-32x vs. ethyl), broader spectrum | Ciprofloxacin | nih.gov |

| N1 | Ethyl | Less potent than cyclopropyl | Norfloxacin | nih.govnih.gov |

| C6 | Fluorine | Increased potency, broad spectrum, better cell penetration | Norfloxacin, Ciprofloxacin | tandfonline.comnih.gov |

| C7 | Piperazine | Enhanced Gram-negative activity | Ciprofloxacin | nih.govoup.com |

| C7 | Aminopyrrolidine | Improved Gram-positive activity | nih.govoup.com | |

| C8 | Methoxy | Increased activity against anaerobes and resistant strains | Moxifloxacin | nih.govresearchgate.net |

| C8 | Halogen (F, Cl) | Improved activity against anaerobes and Gram-positive cocci | oup.comnanobioletters.com |

Bioisosteric Replacements and Their Influence on Activity

Bioisosteric replacement is a key strategy in drug design where one functional group is replaced by another with similar physical and chemical properties to improve the molecule's biological activity, selectivity, or pharmacokinetic profile. nih.govwikipedia.org In the context of quinolones, this technique has been applied to various parts of the scaffold.

A primary challenge with some quinolone derivatives is poor aqueous solubility, which can hinder clinical development. malariaworld.org To address this, researchers have designed bioisosteres to replace the quinolone core itself. In one study, saturated heterocycles fused to a 4-pyridone ring were used to replace the poorly soluble quinolone core in antimalarial agents. malariaworld.org This strategy aimed to reduce the π-π stacking interactions that contribute to low solubility. The resulting compound, F14, showed significantly enhanced aqueous solubility and lipophilicity while retaining potent nanomolar antimalarial activity. malariaworld.org

Classical bioisosteric replacements are also common. For example, replacing a hydrogen atom with a fluorine atom is a well-established strategy. wikipedia.org Given their similar sizes, this substitution does not cause significant steric changes but can block metabolic oxidation, potentially increasing the drug's half-life. tandfonline.comwikipedia.org Another example is the replacement of an ester oxygen with a nitrogen atom to form a more stable amide, as seen in the difference between procaine (B135) and procainamide, which increases the duration of action. wikipedia.org Within the quinolone class, heterocycles are often used as bioisosteres for amides and esters to improve metabolic stability. nih.gov For instance, a 1,2,4-oxadiazole (B8745197) has been used as a bioisostere that can establish a critical hydrogen bond with a target enzyme. nih.gov

Strategies for Optimizing Potency and Selectivity

Optimizing the potency and selectivity of quinolone-based compounds is a central goal of medicinal chemistry efforts. Strategies often involve multi-pronged approaches targeting different aspects of the drug's interaction with bacteria.

One strategy is to design compounds that are more effective against resistant strains. Since resistance often arises from mutations in the target enzymes, developing molecules that can overcome these changes is critical. acs.org Adding a C8-methoxy group has been shown to increase the lethality of fluoroquinolones against mutants with altered DNA gyrase, suggesting this modification can help counter resistance mechanisms. researchgate.net

Another approach is to enhance the drug's ability to accumulate within bacterial cells. This can involve modifying the molecule's lipophilicity to improve membrane penetration or designing it to evade bacterial efflux pumps, which actively remove antibiotics from the cell. nih.govacs.org

Conjugation of a fluoroquinolone to another bioactive molecule is an emerging strategy. For example, conjugating ciprofloxacin to a proline-rich antimicrobial peptide (PrAMP) resulted in a hybrid molecule that was approximately three times more potent than the parent peptide. acs.org This conjugate retained activity against both ciprofloxacin-sensitive and ciprofloxacin-resistant strains of E. coli, suggesting a dual mechanism of action that combines the properties of both parent molecules. acs.org

Preclinical Evaluation and Drug Development Potential

In Vitro Efficacy Assessments (e.g., IC50 and EC50 value determination)

The in vitro efficacy of fluoroquinolone derivatives has been demonstrated across a range of therapeutic areas, most notably in oncology. The cytotoxic potential of these compounds has been evaluated against various human cancer cell lines, with their potency often expressed as IC50 values, which is the concentration of a drug that is required for 50% inhibition in vitro. nih.gov

Several studies have synthesized and tested novel fluoroquinolone derivatives, revealing significant antiproliferative activity. For instance, certain nitro- and reduced-fluoroquinolones have demonstrated IC50 values below 50 µM in leukemia K562 cells. nih.gov Some derivatives have shown potent activity against a panel of human tumor cell lines, with IC50 values in the low micromolar range. researchgate.net Specifically, a ciprofloxacin (B1669076) derivative, 7-(4-(2-(benzhydryloxy)-2-oxoethyl) piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4 dihydroquinoline-3- carboxylic acid (4-BHPCP), was found to be active against the human myeloid leukemia KG1-a cell line with an IC50 of 25µM. researchgate.net

In another study, hydrazone derivatives of ciprofloxacin exhibited significant antitumor activity against the UO-31 cancer cell line with IC50 values of 0.75 μM and 0.72 μM. rsc.org The ortho-phenol chalcone (B49325) derivative of ciprofloxacin 97 showed antiproliferative effects on A549 lung cancer and HepG2 hepatoma cells with IC50 values of 27.71 µM and 22.09 µM, respectively. nih.gov

The following table summarizes the in vitro anticancer activity of selected 6-fluoroquinolone derivatives.

| Compound Name/Class | Cell Line | IC50 Value (µM) |

| Nitro- and reduced-Fluoroquinolones | Leukemia K562 | < 50 |

| Ciprofloxacin Derivative (4-BHPCP) | Myeloid Leukemia KG1-a | 25 |

| Ciprofloxacin-Hydrazone Derivative 158a | UO-31 | 0.75 |

| Ciprofloxacin-Hydrazone Derivative 158b | UO-31 | 0.72 |

| Ciprofloxacin-Hydrazone Derivative 158b | NCI-H226 | 1.02 |

| Ciprofloxacin-Hydrazone Derivative 158b | IGROV1 | 0.75 |

| Ciprofloxacin-Chalcone Derivative 97 | A549 Lung Cancer | 27.71 |

| Ciprofloxacin-Chalcone Derivative 97 | HepG2 Hepatoma | 22.09 |

Beyond cancer, derivatives of the 6-fluoro-4-oxo-quinoline scaffold are well-known for their antibacterial properties. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. nih.govmdpi.com The in vitro antibacterial activity is typically determined by the minimum inhibitory concentration (MIC). For example, lipophilic piperazinyl derivatives of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been tested against various bacteria, with some compounds showing potency comparable to parent quinolones against Neisseria gonorrhoeae. semanticscholar.org

In Vivo Studies in Animal Models (e.g., Xenograft Models, Pain Models, Mouse Protection Tests)

The promising in vitro results of many 6-fluoroquinolone derivatives have prompted their evaluation in in vivo animal models to assess their efficacy and therapeutic potential in a physiological setting.

In the context of oncology, human tumor xenograft models are commonly employed. These models involve the implantation of human cancer cells into immunocompromised mice, which are then treated with the test compound. While specific in vivo data for derivatives of 6-fluoro-2,3-dihydroquinolin-4(1H)-one in xenograft models is not detailed in the provided search results, this methodology is standard for evaluating novel anticancer agents. The anticancer activity of quinolone and quinoline (B57606) derivatives has been suggested for further testing in advanced animal models based on significant in vitro results. nih.gov

For antibacterial evaluation, the mouse protection test is a classical in vivo model. This test assesses the ability of a new antibacterial agent to protect mice from a lethal bacterial infection. Studies on 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives have utilized this model to determine the in vivo antibacterial activity (ED50) against Escherichia coli.

The development of fluoroquinolone derivatives with anticancer properties has also led to in vivo studies. For example, some derivatives have been advanced to in vivo testing based on their potent in vitro activity and selectivity against cancer cells over normal cells. nih.gov

Metabolic Stability and Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical factor in its development. nih.gov Fluoroquinolone derivatives generally exhibit favorable pharmacokinetic properties, which have contributed to their clinical success as antibiotics. nih.gov

Key pharmacokinetic characteristics of many fluoroquinolones include:

High volume of distribution: This indicates that the drug distributes extensively into tissues. nih.gov

Long biological half-life: This allows for less frequent dosing. nih.gov

Low serum protein binding: A higher fraction of the unbound drug is available to exert its pharmacological effect. nih.gov

Good oral bioavailability: A significant portion of the drug reaches the systemic circulation after oral administration. nih.gov

Elimination through both renal and non-renal pathways: This can be advantageous in patients with impaired kidney function. nih.gov

Metabolic stability is a crucial aspect of the pharmacokinetic profile, as it determines the extent to which a compound is biotransformed by metabolic enzymes. nih.gov The metabolism of fluoroquinolones is generally limited. nih.gov However, the specific metabolic pathways and stability can be significantly influenced by the substituents on the quinolone core. rsc.org For instance, modifications at various positions of the quinolone scaffold can enhance the pharmacokinetic properties of the resulting molecules. rsc.org In silico tools and in vitro assays using liver microsomes or hepatocytes are often employed in early drug discovery to predict the metabolic stability of new chemical entities.

Safety Pharmacology and Toxicity Profiling

The assessment of a drug candidate's safety and toxicity is a mandatory component of preclinical evaluation. For the fluoroquinolone class of compounds, a considerable amount of safety data is available from their extensive clinical use as antibiotics.

Premarketing clinical trials for many fluoroquinolones showed a generally favorable safety profile, with most adverse events being mild and reversible. researchgate.netnih.gov However, postmarketing surveillance has identified more severe, albeit rare, adverse events associated with some fluoroquinolones, leading to the withdrawal or restricted use of certain drugs. nih.gov These severe toxicities have included cardiotoxicity (QTc-interval prolongation), hepatotoxicity, and tendon damage. nih.govwikipedia.org

The toxicity of quinolones can be influenced by the specific chemical groups attached to the core structure. nih.gov For example, the fluorine atom at position 6, while crucial for antibacterial and anticancer activity, has also been associated with genotoxicity. nih.govnih.gov Structure-toxicity relationship studies aim to identify the structural features that contribute to adverse effects, guiding the design of safer derivatives. nih.gov Preclinical toxicity studies, including acute and repeated-dose toxicity studies in animal models, are essential to identify potential target organs of toxicity and to establish a safe starting dose for clinical trials.

Lead Optimization and Identification of Clinical Candidates

Lead optimization is a critical phase in drug discovery that involves iteratively modifying the structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic and safety profiles. nih.gov For 6-fluoroquinolone derivatives, lead optimization efforts have focused on enhancing their anticancer activity while minimizing toxicity.

Structure-activity relationship (SAR) studies have been instrumental in guiding the optimization of this class of compounds. These studies have revealed that modifications at various positions on the quinolone ring can significantly impact biological activity. rsc.org For example:

Position 1: A cyclopropyl (B3062369) group is often preferred for potent inhibitory effects on topoisomerase II, a key target for anticancer fluoroquinolones. nih.gov

Position 6: A fluorine atom is generally considered necessary for achieving anticancer activity. nih.gov

Position 7: The substituent at this position can dramatically affect the compound's affinity for mammalian enzymes and its physicochemical properties. researchgate.net

Position 8: The introduction of a methoxy (B1213986) group or an additional fluorine atom can increase anticancer efficacy. researchgate.netresearchgate.net

Computational Chemistry and Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is frequently used to understand the interaction between a ligand and its protein target. For derivatives of the 6-fluoroquinolone scaffold, molecular docking has been instrumental in elucidating their mechanism of action.

Studies have performed docking experiments with derivatives of the 6-fluoroquinolone core against bacterial enzymes like DNA gyrase (PDB ID: 2XCT). nih.govnih.govresearchgate.net These simulations aim to understand the binding interactions that contribute to the antibacterial activity of this class of compounds. researchgate.net The docking results reveal key interactions between the fluoroquinolone core and the amino acid residues within the active site of the enzyme. The fluorine atom at the C-6 position often participates in favorable interactions, such as halogen bonds or hydrophobic interactions, which can enhance binding affinity. researchgate.net For instance, docking studies on similar fluorinated heterocyclic compounds have shown that fluorine-containing moieties can form crucial bonds with amino acids like LYS623, ASP810, and CYS673 in kinase targets. rjptonline.org

The insights gained from these docking studies are crucial for structure-activity relationship (SAR) analyses, helping to explain why certain structural modifications enhance or diminish the biological activity of the compounds. researchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comresearchgate.net DFT calculations are employed to determine various molecular properties of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one and its derivatives, including optimized geometries, energies, and the distribution of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's reactivity and stability; molecules with smaller energy gaps are generally more reactive. nih.gov

DFT is also used to calculate properties that provide insights into a molecule's behavior in chemical reactions, such as:

Electronegativity: A measure of an atom's ability to attract shared electrons.

Chemical Hardness and Softness: Resistance to change in electron distribution.

Electrophilicity Index: A measure of a molecule's ability to accept electrons. nih.gov

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and electronic transitions. mpg.de This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. researchgate.netmdpi.com By calculating the theoretical absorption spectra, researchers can understand how the molecule interacts with light and analyze its photophysical properties. nih.govmdpi.com For quinoline (B57606) derivatives, TD-DFT has been used to calculate excitation energies and predict absorption spectra at specific levels of theory, such as B3LYP/6-31G'(d,p). nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex. nih.gov These simulations provide a dynamic view of the binding, which is more representative of the physiological environment than the static picture provided by docking. nih.gov

A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD). nih.gov The RMSD of the protein provides insight into its structural conformation during the simulation, while the RMSD of the ligand indicates its stability within the binding pocket. nih.gov A stable RMSD value over the simulation time (e.g., 100 ns) suggests that the ligand remains securely bound in the predicted pose, validating the docking results. nih.gov

In Silico ADME Prediction and Blood-Brain Barrier Penetration Potential

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. srce.hrresearchgate.netmdpi.com These computational models predict the pharmacokinetic profile of a compound before it is synthesized, saving time and resources. srce.hr For this compound and its derivatives, various ADME descriptors are calculated to assess their drug-like characteristics.

Key predicted properties often include:

Lipinski's Rule of Five: A set of criteria (molecular mass < 500 Da, logP < 5, H-bond donors < 5, H-bond acceptors < 10) to evaluate drug-likeness and oral bioavailability. researchgate.netnih.gov

Topological Polar Surface Area (TPSA): A descriptor that correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. jetir.orgmdpi.com

Aqueous Solubility (logS): Affects absorption and formulation.

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut. rjptonline.org

The potential for a compound to cross the Blood-Brain Barrier (BBB) is another crucial prediction for CNS-active drugs and for avoiding CNS side effects in peripherally acting drugs. mdpi.comnih.gov The fluorine atom in this compound can increase lipophilicity, a key factor in BBB penetration. mdpi.comnih.gov Computational models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), are used to predict this potential. nih.gov Studies have shown that fluorine-containing moieties are often predicted to be capable of crossing the BBB. rjptonline.org

Table 2: Key In Silico ADME and BBB Penetration Descriptors

| Descriptor | Significance in Drug Discovery | Favorable Range (General Guideline) |

|---|---|---|

| Molecular Weight (MW) | Influences solubility and permeability. | < 500 g/mol |

| logP (Lipophilicity) | Affects absorption, distribution, and BBB penetration. | < 5 |

| H-Bond Donors (HBD) | Influences permeability and binding. | < 5 |

| H-Bond Acceptors (HBA) | Influences solubility and binding. | < 10 |

| TPSA | Predicts permeability and oral bioavailability. | < 90 Ų for good BBB penetration mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgjocpr.com These models are used to predict the activity of new, unsynthesized compounds and to understand which physicochemical properties are important for their activity. nih.gov

For the 6-fluoroquinoline (B108479) class, QSAR studies have been conducted to build predictive models for their antiplasmodial activity. nih.gov In one such study, a robust QSAR model was developed using the Genetic Function Approximation (GFA) technique. nih.gov The model identified several molecular descriptors that significantly influence the biological activity:

n5Ring (Number of 5-membered rings): Positively correlated with activity.

GGI9 (Topological descriptor): Negatively correlated with activity.

TDB7u and TDB8u (3D-MoRSE descriptors): TDB7u showed a negative association, while TDB8u had a positive association with activity.

RDF75i (Radial Distribution Function descriptor): Positively associated with activity. nih.gov

The resulting QSAR model demonstrated high predictive power, with a predictive squared correlation coefficient (R²pred) of 0.901, indicating its reliability for guiding the design of new analogs with enhanced potency. nih.gov

Prediction of Regioselectivity and Reaction Mechanisms

Computational methods are also used to predict the outcomes of chemical reactions. Predicting regioselectivity—the preferential reaction at one site over another—is essential for planning efficient synthetic routes. For heteroaromatic systems like the quinolinone core, methods such as RegioSQM can predict the site of electrophilic aromatic substitution. rsc.org This method works by calculating the free energies of intermediates formed by protonating all aromatic C-H positions; the position with the lowest free energy is identified as the most nucleophilic and thus the most likely site of reaction. rsc.org

Furthermore, quantum chemistry calculations, often using DFT, can be employed to elucidate entire reaction mechanisms. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the most energetically favorable reaction pathway. This helps in understanding how a reaction proceeds and can be used to optimize reaction conditions. nih.gov These predictive tools are invaluable for synthetic chemists working with the this compound scaffold to develop new derivatives.

Advanced Analytical Techniques in Research of 6 Fluoro 2,3 Dihydroquinolin 4 1h One

Spectroscopic Methods for Structure and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.

Advanced NMR Techniques (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional (2D) NMR experiments are often necessary for unambiguous assignment, especially for complex heterocyclic systems. researchgate.net

For this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity. sdsu.eduyoutube.com

COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the dihydroquinolinone ring system.

HSQC provides correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu

HMBC shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is critical for piecing together the entire molecular framework, including the placement of the fluorine atom and the carbonyl group. sdsu.edu

¹⁹F NMR is particularly valuable for fluorinated compounds, as the ¹⁹F nucleus is 100% naturally abundant and offers a wide chemical shift range, making it a sensitive probe of the local electronic environment. nih.govnih.gov

| Technique | Nucleus | Expected Chemical Shifts (ppm) / Correlations | Information Gained |

|---|---|---|---|

| ¹H NMR | Proton | ~2.5-3.0 (CH₂ at C3), ~3.5-4.0 (CH₂ at C2), ~6.5-7.8 (Aromatic H), ~8.0 (NH) | Provides information on the number and type of protons. |

| ¹³C NMR | Carbon | ~30-40 (C3), ~40-50 (C2), ~110-160 (Aromatic C, C-F), ~190 (C=O) | Identifies the carbon skeleton and functional groups. |

| COSY | ¹H-¹H | Correlation between H2 and H3 protons. | Confirms proton-proton adjacencies. sdsu.edu |

| HSQC | ¹H-¹³C | Correlations between H2/C2, H3/C3, and aromatic protons/carbons. | Maps protons to their directly attached carbons. sdsu.edu |

| HMBC | ¹H-¹³C | Correlations from NH to C2/C4a, H5 to C4/C6/C7. | Establishes long-range connectivity to build the molecular structure. sdsu.edu |

| ¹⁹F NMR | Fluorine | Specific chemical shift depending on electronic environment. | Confirms the presence and electronic environment of the fluorine atom. nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. Analysis of these bands confirms the presence of the ketone, secondary amine, and fluoro-aromatic moieties. mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ketone) | Stretching | 1670 - 1690 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-F (Aryl Fluoride) | Stretching | 1100 - 1250 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions within the aromatic ring and the carbonyl group. researchgate.netmdpi.com The position of the absorption maxima (λmax) and the molar absorptivity (ε) are sensitive to the molecular structure and solvent polarity. researchgate.net This technique is also useful for quantitative analysis. nih.gov

| Electronic Transition | Expected λmax (nm) | Typical Chromophore |

|---|---|---|

| π → π | ~250 - 280 | Benzene Ring |

| π → π | ~300 - 340 | Conjugated System |

| n → π* | ~330 - 370 | Carbonyl Group (C=O) |

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.